Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine
Overview
Description
This compound is widely recognized for its role as a ligand in copper(I)-catalyzed azide-alkyne cycloaddition reactions, often referred to as "click chemistry" . The unique structure of Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine allows it to stabilize copper(I) ions, making it an essential tool in various biochemical applications .
Mechanism of Action
Target of Action
Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine, also known as TBTA, primarily targets copper (I) ions . The compound acts as a ligand, forming a complex with copper (I) ions .
Mode of Action
TBTA interacts with its target, the copper (I) ions, by forming a complex. This interaction stabilizes the copper (I) ions, protecting them from oxidation and disproportionation . This stabilization enhances the catalytic activity of the copper (I) ions .
Biochemical Pathways
The primary biochemical pathway affected by TBTA is the Huisgen 1,3-dipolar cycloaddition between alkynes and azides . This reaction is often referred to as a ‘click’ reaction due to its reliability and specificity .
Pharmacokinetics
The compound’s ability to form a stable complex with copper (i) ions suggests that it may have a significant impact on the bioavailability of these ions .
Result of Action
The result of TBTA’s action is the enhanced catalytic activity of copper (I) ions. This enhancement allows for quantitative, regioselective formal Huisgen 1,3-dipolar cycloadditions between alkynes and azides . This reaction is a key step in many biochemical processes, including the tagging of proteins and enzymes .
Action Environment
The action of TBTA is influenced by the reaction environment. The compound has shown promising results in both aqueous and organic solvents .
Biochemical Analysis
Biochemical Properties
TBTA plays a significant role in biochemical reactions, particularly in the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction . It is believed that TBTA promotes catalysis through the stabilization of the copper(I)-oxidation state, while still allowing for the catalytic cycle of the CuAAC reaction to proceed . This interaction with copper(I) ions is crucial for the function of TBTA in biochemical reactions.
Cellular Effects
The cellular effects of TBTA are primarily related to its role in the CuAAC reaction. By facilitating this reaction, TBTA enables the tagging of proteins and enzymes, which can be crucial for studying cellular processes
Molecular Mechanism
The molecular mechanism of TBTA is closely tied to its role in the CuAAC reaction. TBTA acts as a ligand, forming a complex with copper(I) ions . This complex is believed to stabilize the copper(I)-oxidation state, enabling the CuAAC reaction to proceed . This reaction is a key step in the tagging of proteins and enzymes, a process that is crucial for many biochemical studies .
Temporal Effects in Laboratory Settings
The temporal effects of TBTA in laboratory settings are largely dependent on the specific experimental conditions. As a catalyst in the CuAAC reaction, TBTA’s effectiveness may vary over time depending on factors such as the concentration of copper(I) ions and the presence of other reactants
Metabolic Pathways
TBTA is involved in the CuAAC reaction, a type of click chemistry
Transport and Distribution
Given its role as a ligand in the CuAAC reaction, it is likely that TBTA interacts with copper(I) ions and potentially other biomolecules within the cell . Specific details regarding its localization or accumulation within cells are currently lacking.
Subcellular Localization
Given its role in the CuAAC reaction, it is likely that TBTA is present wherever this reaction occurs within the cell
Preparation Methods
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine can be synthesized through a click reaction between tripropargylamine and benzyl azide . The synthetic route involves the following steps:
Addition of Reagents: Tripropargylamine and benzyl azide are dissolved in MeCN and added to the reaction flask.
Reaction Conditions: The reaction mixture is stirred at room temperature for 30 minutes and then heated at 45°C for 5 hours.
Workup: The reaction mixture is concentrated to dryness, and the crude residue is taken up in dichloromethane (CH₂Cl₂) and treated with concentrated ammonium hydroxide (NH₄OH).
Chemical Reactions Analysis
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine primarily participates in copper(I)-catalyzed azide-alkyne cycloaddition reactions . These reactions are highly regioselective and can be performed in various aqueous and organic solvents . Common reagents used in these reactions include copper(I) salts and reducing agents such as sodium ascorbate . The major products formed from these reactions are 1,2,3-triazoles, which are valuable intermediates in organic synthesis .
Scientific Research Applications
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine has gained widespread use as a biochemical tool for the tagging of proteins and enzymes . Its ability to stabilize copper(I) ions makes it an effective catalyst for “click” cycloaddition reactions, which are used in:
Chemistry: Synthesis of complex molecules and polymers.
Biology: Labeling and tracking of biomolecules.
Medicine: Development of diagnostic tools and drug delivery systems.
Comparison with Similar Compounds
Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine is often compared with other triazole-based ligands such as triphenyltin (TPhTA) and tributyltin (this compound) 2-[4-(dimethylamino)phenylazo]benzoates . While both this compound and TPhTA are effective in stabilizing copper(I) ions, this compound is more toxic and induces morphological alterations in red blood cells . Additionally, this compound has shown promising results in stabilizing both copper(I) and copper(II) ions without requiring an inert atmosphere or anhydrous conditions .
Conclusion
Tris(benzyltriazolylmethyl)amine is a versatile compound with significant applications in various scientific fields. Its unique ability to stabilize copper(I) ions makes it an invaluable tool in click chemistry and related biochemical applications. The compound’s synthesis, chemical reactions, and mechanism of action highlight its importance in modern research and industry.
Properties
IUPAC Name |
1-(1-benzyltriazol-4-yl)-N,N-bis[(1-benzyltriazol-4-yl)methyl]methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30N10/c1-4-10-25(11-5-1)16-38-22-28(31-34-38)19-37(20-29-23-39(35-32-29)17-26-12-6-2-7-13-26)21-30-24-40(36-33-30)18-27-14-8-3-9-15-27/h1-15,22-24H,16-21H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKGZJBVXZWCZQC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C=C(N=N2)CN(CC3=CN(N=N3)CC4=CC=CC=C4)CC5=CN(N=N5)CC6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30N10 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20458589 | |
Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
530.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
510758-28-8 | |
Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=510758-28-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Tris((1-benzyl-1H-1,2,3-triazol-4-yl)methyl)amine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0510758288 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20458589 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Tris[(1-benzyl-1H-1,2,3-triazol-4-yl)methyl]amine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | TRIS((1-BENZYL-1H-1,2,3-TRIAZOL-4-YL)METHYL)AMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TC4DSF6TA2 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of tetrabromoterephthalic acid?
A1: The molecular formula for tetrabromoterephthalic acid (TBTA) is C8H2Br4O4. It has a molecular weight of 485.7 g/mol.
Q2: Which spectroscopic techniques are commonly used to characterize TBTA?
A2: Researchers frequently employ single-crystal X-ray diffraction analysis, elemental analysis, infrared spectroscopy (IR), and thermogravimetric analysis (TGA) to fully characterize TBTA and its complexes. [, , , ]
Q3: How does TBTA typically behave in crystal structures?
A3: TBTA commonly acts as a bridging ligand in crystal structures, connecting metal centers to form diverse architectures like 1D chains, 2D grids, and 3D frameworks. Its bromide substituents can engage in halogen bonding, further influencing the crystal packing. [, , , , , , ]
Q4: What role does hydrogen bonding play in TBTA-containing crystal structures?
A4: Hydrogen bonding is crucial in TBTA complexes. It can occur between coordinated water molecules and carboxylate oxygen atoms of TBTA, contributing to the formation of supramolecular frameworks and influencing the overall dimensionality of the structure. [, ]
Q5: How thermally stable is TBTA?
A5: Thermogravimetric analysis (TGA) has been used to investigate the thermal stability of TBTA and its complexes. The results indicate variations in stability depending on the specific complex formed. [, , ]
Q6: What types of metal complexes does TBTA readily form?
A6: TBTA readily forms coordination polymers with various d10 metal ions, including Zn(II), Cd(II), and Ag(I). These complexes often exhibit interesting topologies and properties, making them attractive for applications like catalysis and luminescence. [, , ]
Q7: How does the choice of co-ligand impact the structures formed with TBTA?
A7: The selection of co-ligands alongside TBTA significantly influences the resulting coordination polymer structures. For example, using flexible bis(benzimidazole) ligands can lead to diverse architectures with varying dimensionality and pore sizes. [, , ]
Q8: Can TBTA be used to design materials with specific optical properties?
A8: Yes, modifying TBTA by forming salts or co-crystals with organic base molecules can alter its optical properties. This modification can be used to tune the material's Schottky barrier effect and design materials with tailored optical behavior. []
Q9: What catalytic applications have been explored for TBTA-based complexes?
A9: TBTA-based coordination polymers have demonstrated promising catalytic activity in the photo-Fenton-like degradation of organic dyes, like Congo red and methyl orange. This activity makes them potential candidates for wastewater treatment applications. [, , ]
Q10: How does the coordination mode of TBTA affect the properties of its complexes?
A10: TBTA can adopt different coordination modes, such as bridging or chelating, depending on the metal ion and reaction conditions. This variation in coordination significantly influences the structure, stability, and properties (e.g., magnetic, catalytic, luminescent) of the resulting complexes. [, , , ]
Q11: Have computational methods been employed to study TBTA complexes?
A11: Yes, Density Functional Theory (DFT) calculations have been employed to investigate the electronic structures and magnetic properties of TBTA-containing complexes, providing valuable insights into their behavior. [, , ]
Q12: How do peripheral substituents on tripodal ligands impact complex formation with TBTA?
A12: Research shows that peripheral substituents on tripodal ligands can significantly influence the coordination mode of TBTA and the overall structure of the resulting complex. This control arises from steric effects and the potential for non-covalent interactions. []
Q13: Is there evidence of Structure-Activity Relationship (SAR) studies involving TBTA derivatives?
A13: While direct SAR studies focusing on TBTA itself are limited within the provided research, the influence of modifying ligands used in conjunction with TBTA has been explored. These studies highlight how structural changes affect complex formation, stability, and properties like luminescence. [, , , ]
Q14: What is TBTA used for outside of coordination polymer chemistry?
A14: TBTA has found applications in diverse fields such as:
- Organic Solar Cells: Derivatives of TBTA are employed as building blocks for non-fullerene acceptors in organic solar cells, contributing to improved open-circuit voltage (Voc) and power conversion efficiencies. []
- PVC Thermal Stabilizers: TBTA itself can act as a thermal stabilizer for polyvinyl chloride (PVC), enhancing its resistance to degradation at elevated temperatures. []
- Wood Preservation: Polymerization of TBTA within wood or using it in conjunction with acetylation treatments provides effective protection against termite and fungal degradation. []
Q15: How does the alkyl substitution on TBTA impact its performance in organic solar cells?
A15: Studies have shown that the alkyl chain length on TBTA derivatives significantly affects the morphology of thin films in organic solar cells. An optimal chain length is crucial for achieving efficient charge transport and high device performance. []
Q16: What is known about the toxicity of TBTA and related organotin compounds?
A16: Studies have investigated the toxicity of TBTA and other organotin compounds like tributyltin acetate (TBTA) and triphenyltin acetate (TPTA). These compounds exhibit varying degrees of toxicity to mammals and aquatic organisms, highlighting the importance of careful handling and environmental risk assessment. [, , , , ]
Q17: Has the environmental impact of TBTA been addressed in the research?
A17: While some studies focus on the antifungal and wood preservation properties of TBTA, further research is needed to fully understand its long-term environmental impact, degradation pathways, and potential for bioaccumulation. [, ]
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